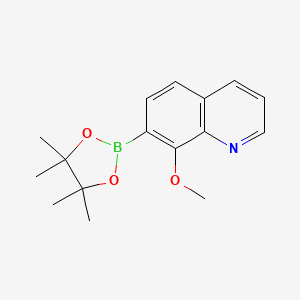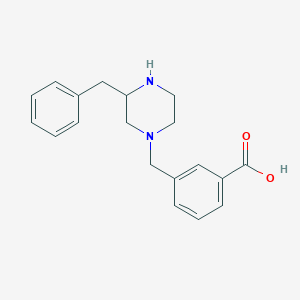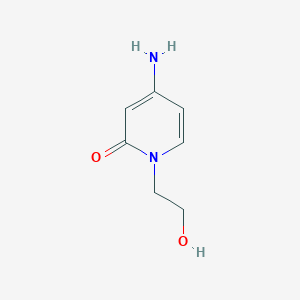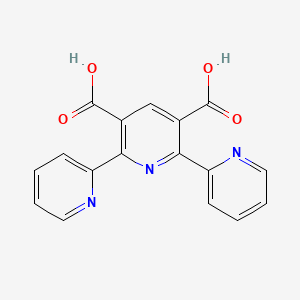
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is a complex organic compound that features a unique structure with three pyridine rings and two carboxylic acid groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with pyridine derivatives under controlled conditions. One common method involves the use of bipositive d-metal ions such as cadmium, zinc, cobalt, and copper in the presence of various template molecules like 1,3-propanediol, diethanolamine, and triethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism by which 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the additional pyridine rings, making it less versatile in forming complex structures.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Another related compound that forms stable complexes with metal ions but has different coordination properties.
Uniqueness
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is unique due to its ability to form highly stable and diverse coordination complexes. Its structure allows for multiple coordination sites, making it highly versatile in various applications .
Propiedades
Fórmula molecular |
C17H11N3O4 |
|---|---|
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)10-9-11(17(23)24)15(13-6-2-4-8-19-13)20-14(10)12-5-1-3-7-18-12/h1-9H,(H,21,22)(H,23,24) |
Clave InChI |
QEMLTKUXIIWHHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=C(C(=N2)C3=CC=CC=N3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
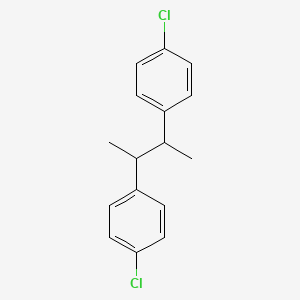
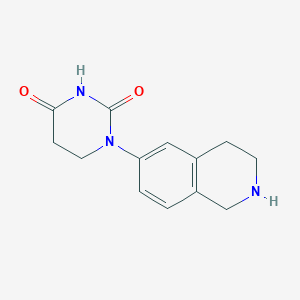
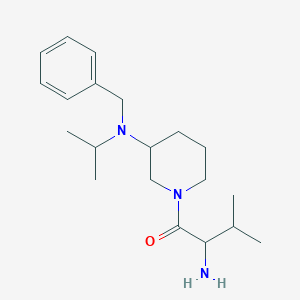

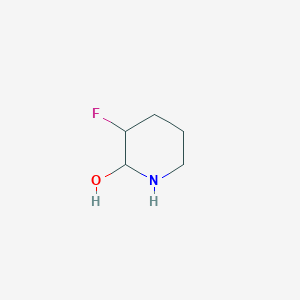
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
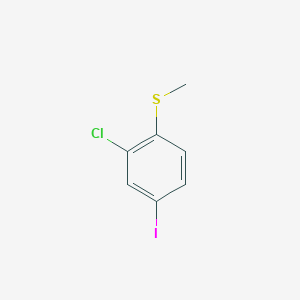

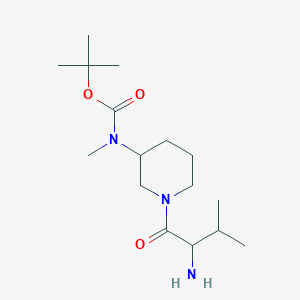
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
